N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common route involves the alkylation of 5-fluoro-1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the fluoroethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.
Scientific Research Applications
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are often determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1,3-dimethyl-1H-pyrazole
- 1-(2-fluoroethyl)-1H-pyrazole
- N-methyl-1H-pyrazole
Uniqueness
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to the combination of fluorine atoms and the pyrazole ring structure. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1856097-97-6 |
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Molecular Formula |
C11H15F2N5 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8-10(11(13)17(2)16-8)6-14-9-5-15-18(7-9)4-3-12/h5,7,14H,3-4,6H2,1-2H3 |
InChI Key |
PEBYZPVOYWAMLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC2=CN(N=C2)CCF)F)C |
Origin of Product |
United States |
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